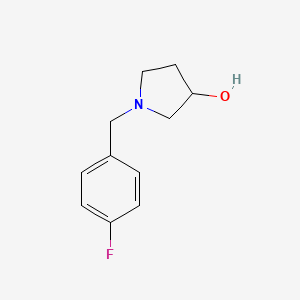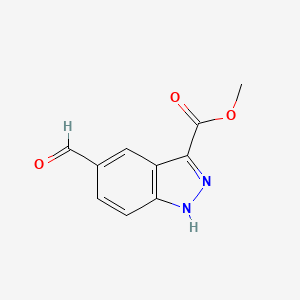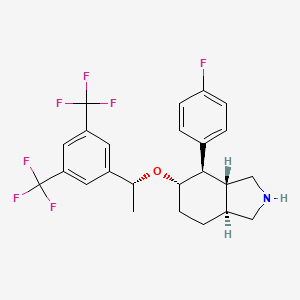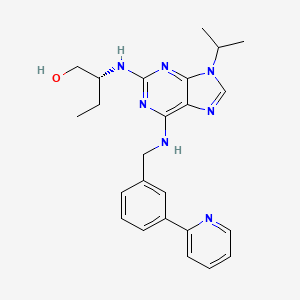![molecular formula C16H22N2O4 B1344063 Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate CAS No. 405239-72-7](/img/structure/B1344063.png)
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O4 . It has a molecular weight of 306.36 g/mol . This compound is used in research and has various important properties that make it an important molecule for scientific studies.
Molecular Structure Analysis
The molecular structure of “Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” is characterized by a piperidine ring, which is a common feature in many bioactive compounds. The compound also contains a methoxy(methyl)carbamoyl group attached to the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” include a molecular weight of 306.36 g/mol and a molecular formula of C16H22N2O4 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Therapy
Piperidine derivatives, such as the benzyl-piperidine group found in Donepezil, are crucial for the inhibition of cholinesterase receptors, which is a key target in Alzheimer’s disease therapy. The benzyl-piperidine group binds well to the catalytic site of the AChE enzyme, interacting with specific amino acids for effective inhibition .
Anticancer Applications
Piperidine derivatives are utilized as anticancer agents due to their pharmacophoric features. They play a role in various therapeutic applications aimed at combating cancer .
Antiviral and Antimicrobial Effects
These compounds have shown effectiveness as antiviral and antimicrobial agents, providing a basis for developing treatments against various viral and bacterial infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of piperidine derivatives make them suitable for use in pain relief and reducing inflammation in various medical conditions .
Antihypertensive and Antimalarial Effects
Piperidine derivatives also exhibit antihypertensive and antimalarial effects, contributing to treatments for hypertension and malaria .
Antipsychotic and Anticoagulant Agents
Their role extends to antipsychotic and anticoagulant applications, indicating their versatility in treating psychological disorders and preventing blood clots .
Anti-Diabetic Properties
Specific piperidine derivatives like voglibose are used for their anti-diabetic properties, helping to manage diabetes by inhibiting enzymes that digest carbohydrates .
Antibiotics and Antioxidants
Lastly, piperidine derivatives are used in antibiotics to combat bacterial infections and as antioxidants to protect cells from oxidative stress .
Eigenschaften
IUPAC Name |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZELRSUMZXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157879 | |
| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
CAS RN |
405239-72-7 | |
| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405239-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)




![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)


![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)


